molecular formula C8H4F4O2 B1586991 2,2,3,3-Tetrafluoro-1,4-benzodioxane CAS No. 94767-47-2

2,2,3,3-Tetrafluoro-1,4-benzodioxane

Cat. No. B1586991
CAS RN: 94767-47-2
M. Wt: 208.11 g/mol
InChI Key: QLCDBPBUHSKXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05463088

Procedure details

Subsequently, 140 ml/h of hydrogen fluoride (measured as liquid) and 110 g/h of 2-chloro-2,3,3-trifluorobenzodioxane were passed over the catalyst at 300° C. In the course of 6 hours, 600 g of 2,2,3,3-tetrafluorobenzodioxane were obtained. This corresponds to a yield of 98%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[FH:1].Cl[C:3]1([F:15])[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[O:5][C:4]1([F:14])[F:13]>>[F:1][C:3]1([F:15])[O:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[O:5][C:4]1([F:14])[F:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(C(OC2=C(O1)C=CC=C2)(F)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were passed over the catalyst at 300° C

Outcomes

Product
Name
Type
product
Smiles
FC1(C(OC2=C(O1)C=CC=C2)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 600 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.